METHYL (5E)-1-(3,5-DIMETHYLPHENYL)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl (5E)-1-(3,5-dimethylphenyl)-5-(4-hydroxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and various functional groups
Preparation Methods
The synthesis of METHYL (5E)-1-(3,5-DIMETHYLPHENYL)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the benzylidene group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (5E)-1-(3,5-dimethylphenyl)-5-(4-hydroxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar compounds to METHYL (5E)-1-(3,5-DIMETHYLPHENYL)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives and benzylidene compounds. These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (5E)-1-(3,5-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-methyl-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-13-9-14(2)11-17(10-13)23-15(3)20(22(26)27-4)21(25)19(23)12-16-5-7-18(24)8-6-16/h5-12,24H,1-4H3/b19-12+ |
InChI Key |
BNTTYXJVGBFOOR-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N\2C(=C(C(=O)/C2=C\C3=CC=C(C=C3)O)C(=O)OC)C)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=O)C2=CC3=CC=C(C=C3)O)C(=O)OC)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=O)C2=CC3=CC=C(C=C3)O)C(=O)OC)C)C |
Origin of Product |
United States |
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